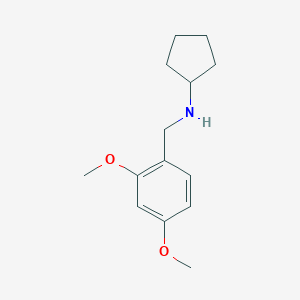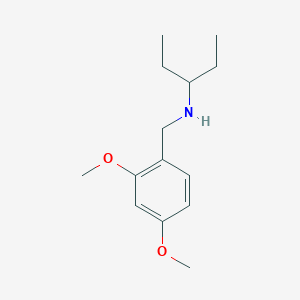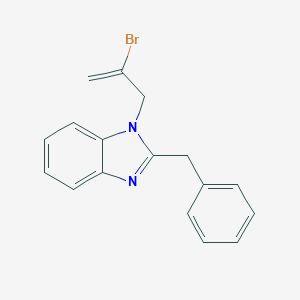
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C17H15BrN2 and a molecular weight of 327.22 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole typically involves the reaction of benzimidazole derivatives with appropriate brominated compounds. One common method includes the alkylation of 2-benzyl-1H-benzoimidazole with 2-bromo-allyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the allyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The benzimidazole ring can participate in redox reactions under appropriate conditions.
Addition Reactions: The double bond in the allyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can modify the benzimidazole ring or the allyl group.
Scientific Research Applications
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-1H-benzoimidazole: Lacks the brominated allyl group.
1-(2-Bromo-allyl)-1H-benzoimidazole: Lacks the benzyl group.
2-Phenyl-1H-benzoimidazole: Contains a phenyl group instead of a benzyl group.
Uniqueness
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole is unique due to the presence of both the benzyl and brominated allyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
6127-83-9 |
|---|---|
Molecular Formula |
C17H15BrN2 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-benzyl-1-(2-bromoprop-2-enyl)benzimidazole |
InChI |
InChI=1S/C17H15BrN2/c1-13(18)12-20-16-10-6-5-9-15(16)19-17(20)11-14-7-3-2-4-8-14/h2-10H,1,11-12H2 |
InChI Key |
MVEBLPHBHDGEAX-UHFFFAOYSA-N |
SMILES |
C=C(CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3)Br |
Canonical SMILES |
C=C(CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


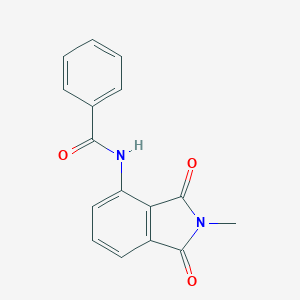
![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)

![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)

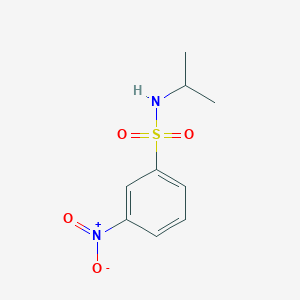
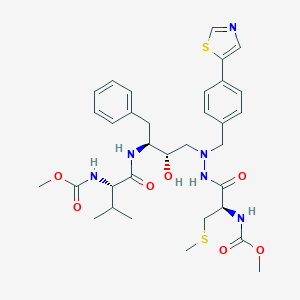
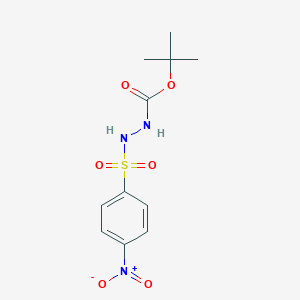
![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
